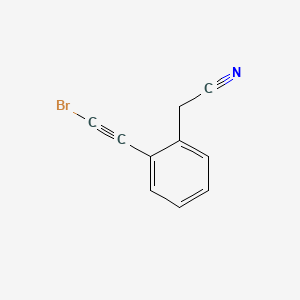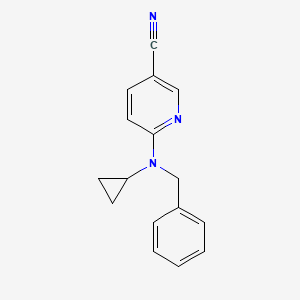
N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methoxyacetamide Formation: The methoxyacetamide group can be introduced through an amidation reaction, where the quinoline derivative reacts with methoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyacetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- (2S)-2-amino-N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)hexanamide
- 1-amino-N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropane-1-carboxamide
Uniqueness
N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13FN2O3 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C12H13FN2O3/c1-18-6-12(17)15-10-5-9-7(4-8(10)13)2-3-11(16)14-9/h4-5H,2-3,6H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
IIEBOCYZHYYINF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=C(C=C2CCC(=O)NC2=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B14917032.png)
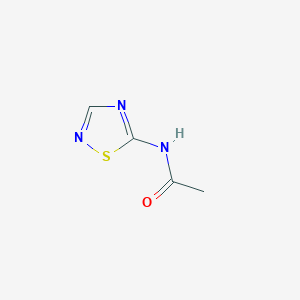
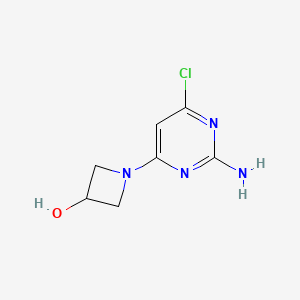

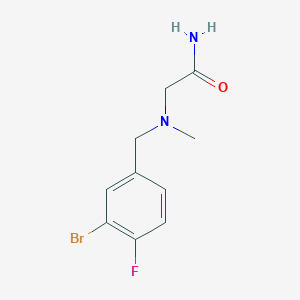

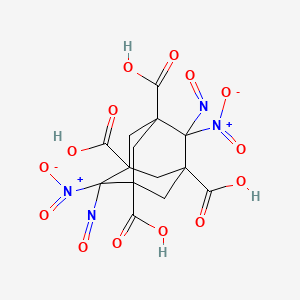
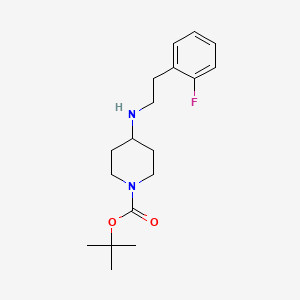
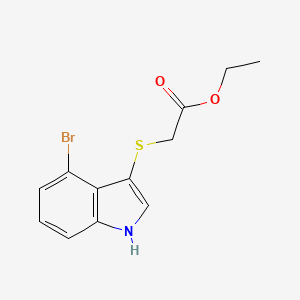
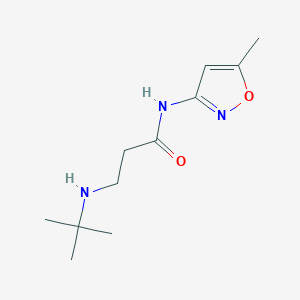

![4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one](/img/structure/B14917096.png)
